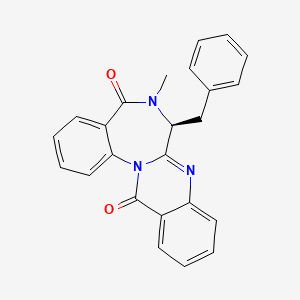

Benzomalvin D

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H19N3O2 |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

(7S)-7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3/t21-/m0/s1 |

Clave InChI |

YYWUABJYAOCACI-NRFANRHFSA-N |

SMILES isomérico |

CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |

SMILES canónico |

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |

Origen del producto |

United States |

Elucidation of Benzomalvin D Biosynthetic Pathways and Enzymatic Mechanisms

Identification and Characterization of the Benzomalvin Biosynthetic Gene Cluster (BGC)

The biosynthesis of Benzomalvin D is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in fungi such as Aspergillus terreus and Penicillium species. nih.govresearchgate.net This cluster contains the essential genetic information encoding the enzymatic assembly line for the production of the benzomalvin scaffold.

The core of the benzomalvin BGC is composed of three key genes: benX, benY, and benZ. nih.govresearchgate.net Genetic deletion experiments have confirmed that both benY and benZ are indispensable for the biosynthesis of benzomalvins. nih.gov The gene benX encodes a putative S-adenosylmethionine (SAM)-binding methyltransferase, while benY and benZ encode for nonribosomal peptide synthetases (NRPSs). nih.govresearchgate.net

| Gene | Encoded Protein | Function |

| benX | SAM-dependent methyltransferase | N-methylation of the peptide backbone |

| benY | Nonribosomal Peptide Synthetase (NRPS) | Peptide bond formation and cyclization |

| benZ | Nonribosomal Peptide Synthetase (NRPS) | Peptide bond formation |

The synthesis of the benzomalvin backbone is carried out by the NRPS enzymes BenY and BenZ. nih.govresearchgate.net These large, modular enzymes follow a specific biosynthetic logic to assemble the peptide chain from amino acid precursors. Bioinformatic analysis of the adenylation (A) domains within these NRPSs has predicted their substrate specificity. nih.gov The A-domain of BenY and the first A-domain of BenZ are both predicted to activate and incorporate anthranilate. nih.govresearchgate.net The second A-domain of BenZ is predicted to incorporate a large hydrophobic amino acid, such as phenylalanine. nih.gov Experimental evidence has further elucidated the linear tripeptide precursor to be Anth-NmPhe-Anth (Anthranilate-N-methylphenylalanine-Anthranilate). nih.gov

| NRPS Enzyme | Module | Adenylation (A) Domain Substrate |

| BenY | Module 1 | Anthranilate |

| BenZ | Module 2 | N-methylphenylalanine |

| BenZ | Module 3 | Phenylalanine (leading to Anthranilate incorporation) |

Enzymology of Benzomalvin D Formation

The formation of the characteristic benzodiazepine (B76468) ring system of Benzomalvin D involves a series of precise enzymatic reactions catalyzed by specific domains within the NRPS machinery.

Condensation (C) domains are responsible for catalyzing the formation of peptide bonds between the growing peptide chain and the next amino acid monomer. In the benzomalvin pathway, three key C-domains have been identified: BenY-CT, BenZ-C1, and BenZ-C2. nih.govnih.gov Through systematic gene deletion and metabolic profiling, BenZ-C1 and BenZ-C2 have been identified as the internal C-domains responsible for the elongation of the peptide chain. nih.gov The terminal C-domain, BenY-CT, plays a crucial role in the final cyclization and release of the completed peptide. nih.gov

A key step in the formation of the benzomalvin core is a transannulation reaction that forms the seven-membered benzodiazepine ring. Research suggests that the terminal condensation domain, BenY-CT, is responsible for catalyzing this crucial cyclization and cleavage of the thioester bond, leading to the production of the benzomalvin scaffold. nih.gov This finding has led to the proposal of a novel "benzodiazepine synthase" activity, a previously uncharacterized enzymatic function. nih.govnih.gov The deletion of the benY-CT domain results in a significant increase in the linear tripeptide precursor, further supporting its role in the final cyclization step. nih.gov

The benX gene encodes a methyltransferase that is responsible for the N-methylation of a phenylalanine residue to form N-methylphenylalanine. nih.gov This methylation step is significant as it introduces a key structural feature to the benzomalvin molecule. The presence of the methyl group provides steric hindrance, which is thought to be the origin of the atropisomerism observed in benzomalvins, where the molecule can exist as a pair of slowly interconverting conformational isomers. nih.gov The biosynthesis can proceed without this methylation, leading to the production of desmethyl benzomalvin. nih.gov

Advanced Methodologies for Investigating Benzomalvin D Biosynthesis

Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS) Applications

A robust platform for investigating fungal specialized metabolites is the use of Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS). nih.govresearchgate.net This technology facilitates the discovery and genetic analysis of fungal natural products and their corresponding biosynthetic gene clusters (BGCs). nih.govtechconnect.org The FAC-MS approach involves capturing intact fungal BGCs from genomic DNA within an Escherichia coli–Aspergillus nidulans shuttle vector, known as a FAC. nih.gov Subsequently, the gene cluster is heterologously expressed in a host organism like A. nidulans, and the small molecule products are detected and analyzed using untargeted metabolomics and high-resolution mass spectrometry. nih.govresearchgate.net This method has been instrumental in elucidating the biosynthesis of benzomalvins. researchgate.net

The BGC responsible for benzomalvin production is composed of three genes: benX, which encodes a putative S-adenosylmethionine (SAM)-binding methyltransferase, and two nonribosomal peptide synthetase (NRPS) genes, benY and benZ. researchgate.net The FAC-MS platform was successfully used to identify the biosynthetic gene cluster for benzomalvin A and D, which are atropisomers in conformational equilibrium. nih.gov

The FAC-MS platform enables facile "gene cluster editing" through genetic recombineering in E. coli, allowing for rapid targeted genetic validation of gene-metabolite relationships. nih.gov This has been pivotal in dissecting the benzomalvin biosynthetic pathway. By creating specific deletions of whole genes and individual NRPS domains within the FAC vector, researchers can observe the resulting changes in the metabolite profile when the modified cluster is expressed in A. nidulans. nih.govtechconnect.org

This molecular genetic dissection was used to propose the first biosynthetic model for benzomalvins by analyzing data from deletions of the NRPS enzymes BenY and BenZ, and the methyltransferase BenX. techconnect.org For instance, deleting specific condensation (C) domains within the NRPS machinery and analyzing the resulting metabolic products allows for the precise assignment of their roles in the assembly line. This targeted approach provides clear, in vivo evidence for the function of each component of the biosynthetic pathway. nih.gov

Targeted metabolomics is a quantitative or semi-quantitative approach focused on measuring defined groups of chemically characterized metabolites. nih.gov In the context of Benzomalvin D biosynthesis, this technique is crucial for identifying and profiling biosynthetic intermediates and final products. nih.gov By comparing the metabolic profiles of A. nidulans strains expressing the wild-type benzomalvin BGC with those expressing engineered deletion mutants, researchers can identify accumulated intermediates or the absence of specific products. nih.gov

For example, a key linear tripeptide precursor to benzomalvin, Anth-NmPhe-Anth, was identified through this method. nih.gov The detection of a metabolite with a molecular formula corresponding to the hydrolyzed form of this tripeptide provided evidence for its role as an intermediate that is non-enzymatically released from the NRPS assembly line. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS²) are used to confirm the identity of these molecules by comparing their fragmentation patterns to synthetic standards. nih.gov This detailed chemical analysis, guided by genetic modifications, is essential for piecing together the biosynthetic puzzle.

Table 1: Key Intermediates and Products in Benzomalvin D Biosynthesis

| Compound Name | Molecular Formula | Role in Pathway | Method of Detection |

| Benzomalvin A/D | C₂₇H₂₄N₄O₄ | Final Product | High-Resolution Mass Spectrometry |

| Anth-NmPhe-Anth | C₂₇H₂₆N₄O₄ | Linear Tripeptide Precursor | High-Resolution Mass Spectrometry (as hydrolyzed product) |

| Anth-NmPhe | - | Dipeptide Intermediate | Inferred from genetic data |

Nonribosomal peptide synthetases (NRPSs) are modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govmdpi.com These modules are further divided into domains with specific catalytic functions, such as adenylation (A), thiolation (T), and condensation (C) domains. mdpi.comnih.gov The FAC-MS platform provides a powerful tool for the in vivo analysis of these domains' functions. nih.gov

In the benzomalvin pathway, genetic dissection via FAC-MS was used to assign the specific roles of the C-domains. The analysis identified BenY-CT as the terminal cyclizing condensation domain and BenZ-C₁ and BenZ-C₂ as the internal C-domains responsible for peptide bond formation. nih.govnih.gov The biosynthesis proceeds through the formation of an Anth-NmPhe dipeptide on the BenZ module, followed by the BenZ-C₂-catalyzed condensation with another anthranilate monomer to form the Anth-NmPhe-Anth tripeptide, which is then transferred to the BenY module. nih.govresearchgate.net The terminal BenY-CT domain then catalyzes the cyclization and release of the final benzomalvin product. nih.gov

Unexpectedly, this in vivo analysis also uncovered evidence for a novel enzymatic activity. The data strongly suggested that BenY-CT or another unidentified protein mediates the formation of the benzodiazepine (B76468) ring, representing the first report of a "benzodiazepine synthase" activity. nih.govnih.gov

Table 2: Assigned Functions of NRPS Domains in Benzomalvin Biosynthesis

| Domain | Enzyme | In Vivo Function |

| BenZ-C₁ | BenZ | Internal Condensation Domain |

| BenZ-C₂ | BenZ | Internal Condensation Domain (catalyzes second peptide bond) |

| BenY-CT | BenY | Terminal Cyclizing Condensation Domain; Putative Benzodiazepine Synthase |

Integration of Metabologenomics for Biosynthetic Discovery

Metabologenomics integrates large-scale metabolomic and genomic datasets to systematically link secondary metabolites to their BGCs. nih.govresearchgate.net This approach has proven valuable for discovering natural products and their biosynthetic pathways in bacteria and is increasingly being applied to fungi. nih.govnih.gov The core principle is to find correlations between the presence of a specific BGC in a fungal genome and the production of a particular metabolite detected by mass spectrometry across a large number of strains. nih.govnsf.gov

This integrated "-omics" strategy accelerates the discovery of novel compounds and helps to "de-orphanize" the many silent or uncharacterized BGCs found in fungal genomes. acs.org By creating linked genomics-metabolomics datasets for dozens or even hundreds of fungal species, researchers can use computational tools and correlation-based scoring to predict high-confidence linkages between gene clusters and their metabolic products. nih.govnih.gov While not the primary method used for the initial dissection of the benzomalvin pathway, this approach represents a powerful, high-throughput strategy for future discoveries in this and other fungal metabolite families. The discovery of a novel benzodiazepine synthase activity in the benzomalvin pathway, for instance, could guide future metabologenomic searches for other BGCs containing similar domains, potentially leading to the discovery of new benzodiazepine natural products. nih.gov

Investigation of Benzomalvin D Molecular and Cellular Biological Activities

Identification and Validation of Biological Targets

The biological significance of Benzomalvin D is primarily understood through its interactions with specific molecular targets, namely the Substance P Receptor NK1 and the enzyme Indoleamine 2,3-Dioxygenase (IDO).

Antagonism of the Substance P Receptor NK1

Benzomalvin D, often discussed in conjunction with its closely related compound Benzomalvin A (collectively referred to as Benzomalvin A/D), has been identified as an inhibitor of the Substance P Receptor NK1 acs.orgnih.govresearchgate.net. Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation, and its receptor, NK1, is a key mediator of these processes deakin.edu.aunih.gov. Research indicates that Benzomalvin A exhibits inhibitory activity against Substance P by antagonizing the human NK1 receptor researchgate.netnih.gov. Specifically, Benzomalvin A has demonstrated inhibitory activity with reported dissociation constants (Ki) at the human NK1 receptor nih.gov. In contrast, Benzomalvins B and C have shown only weak activity in this regard nih.gov.

Data Table 1: Benzomalvin A - Substance P Receptor NK1 Antagonism

| Receptor Type | Ki Value (µM) |

| Guinea Pig NK1 | 12 |

| Rat NK1 | 42 |

| Human NK1 | 43 |

Inhibition of Human Indoleamine 2,3-Dioxygenase (IDO)

Beyond its neurokinin receptor activity, Benzomalvin D and related benzomalvins have also been characterized as inhibitors of human Indoleamine 2,3-Dioxygenase (IDO) researchgate.net. IDO is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan dovepress.comnih.govmdpi.comnih.gov. This enzymatic activity plays a significant role in immune regulation, often leading to immunosuppression by depleting local tryptophan levels, which are essential for T-cell proliferation and function researchgate.netresearchgate.netdovepress.comnih.gov. The inhibition of IDO is therefore a key area of research, particularly in the context of cancer immunotherapy, where blocking IDO can help restore anti-tumor immune responses researchgate.netdovepress.comnih.gov. While Benzomalvin A/D is noted to inhibit IDO, Benzomalvin C has been specifically identified as a weak inhibitor, with a reported IC50 value of 130 µM against recombinant IDO medchemexpress.com.

Data Table 2: Benzomalvin C - Indoleamine 2,3-Dioxygenase (IDO) Inhibition

| Enzyme | IC50 Value (µM) |

| Recombinant IDO | 130 |

Preclinical Characterization of Bioactivity

The preclinical characterization of Benzomalvin D's bioactivity focuses on its impact on cellular processes and its immunomodulatory mechanisms.

Modulation of Cellular Growth and Proliferation Pathways

While direct comprehensive data on Benzomalvin D's specific modulation of general cellular growth and proliferation pathways is not extensively detailed in the available literature, its role as an IDO inhibitor has indirect implications for cellular processes, particularly those involving immune cells. IDO-mediated tryptophan depletion is known to induce T-cell proliferation arrest researchgate.netresearchgate.netdovepress.comnih.gov. Consequently, inhibiting IDO activity, as Benzomalvin D does, could potentially counteract this suppressive effect, thereby influencing T-cell proliferation and anti-tumor immune responses researchgate.netnih.gov.

Immunomodulatory Mechanisms via Tryptophan Metabolism Regulation

Benzomalvin D's ability to inhibit IDO positions it as a modulator of tryptophan metabolism, with significant implications for immune system regulation researchgate.netresearchgate.netdovepress.comnih.govnih.gov. By degrading tryptophan, IDO contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance through mechanisms of immune tolerance researchgate.netresearchgate.netnih.gov. The depletion of tryptophan by IDO leads to the arrest of T-cell proliferation and can promote apoptosis, thereby dampening anti-tumor immunity researchgate.netresearchgate.netdovepress.comnih.gov. Benzomalvin D's dual action, inhibiting both the NK1 receptor and IDO, suggests a multifaceted approach to modulating immune responses. By inhibiting IDO, Benzomalvin D can potentially reverse T-cell suppression and enhance the efficacy of anti-cancer treatments researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of Benzomalvin D and Congeners

Correlating Structural Features with Biological Potency and Selectivity

Early SAR investigations into benzomalvins have primarily focused on their interaction with the neurokinin NK1 receptor. Benzomalvin A has demonstrated significant inhibitory activity against substance P binding to NK1 receptors across various species, with reported Ki values for guinea pig, rat, and human NK1 receptors being 12 µM, 42 µM, and 43 µM, respectively deakin.edu.aumedchemexpress.comabmole.com. In contrast, Benzomalvins B and C exhibit only weak activity in these assays deakin.edu.aumedchemexpress.combioaustralis.com. This disparity suggests that specific structural elements present in Benzomalvin A, or absent in Benzomalvins B and C, are critical determinants of potent NK1 receptor antagonism.

Beyond NK1 receptor activity, benzomalvins have also been studied for their inhibition of indoleamine 2,3-dioxygenase (IDO) nih.govresearchgate.netnih.gov. Benzomalvin E, for instance, has been identified as an IDO inhibitor researchgate.netnih.govbioaustralis.com. While detailed quantitative SAR data correlating specific structural features with IDO potency and selectivity are still under development, the identification of Benzomalvin E highlights the potential for structural modifications to confer activity against IDO, an enzyme implicated in various pathological conditions, including autoimmune disorders and cancer nih.govresearchgate.net. The general principles of SAR emphasize that similar chemical structures often lead to similar biological properties, and that structural modifications can fine-tune biological activity, selectivity, and potency pitt.edunih.govnih.govcollaborativedrug.com. For benzomalvins, SAR studies aim to decipher how variations in their core benzodiazepine (B76468) structure, substituents, and stereochemical features, including atropisomerism, influence their interactions with different biological targets.

Comparative Analysis of Atropisomeric and Non-Atropisomeric Benzomalvin Variants (A, B, C, E)

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a notable characteristic of certain benzomalvin congeners princeton.eduresearchgate.netrsc.orgnih.govresearchgate.net. Benzomalvin A and D are known to exist as atropisomers that interconvert at room temperature, forming a mixture that can be chromatographically separated nih.govresearchgate.net. The presence of atropisomerism is known to significantly impact a molecule's biological activity, with different atropisomers often displaying distinct potencies and selectivity profiles rsc.orgnih.govresearchgate.net.

Benzomalvin A is recognized as a potent NK1 receptor antagonist deakin.edu.aumedchemexpress.comabmole.com, whereas Benzomalvins B and C show considerably reduced activity deakin.edu.aumedchemexpress.combioaustralis.com. Benzomalvin E has been identified as an IDO inhibitor researchgate.netnih.govbioaustralis.com. The comparative activity between Benzomalvin A (potent NK1 antagonist) and Benzomalvin B (weakly active) suggests that structural differences, potentially related to stereochemistry or subtle modifications affecting atropisomeric properties, are responsible for their differential potency. Notably, Benzomalvin B exhibits optical activity despite lacking chiral carbons, indicating that atropisomerism is the likely source of its chirality and may influence its reduced activity compared to Benzomalvin A deakin.edu.au. Natural receptors often exhibit differential binding affinities for atropisomers, making the analysis of atropisomeric forms critical in SAR studies for drug development rsc.orgnih.govnih.gov. Although direct comparative SAR studies detailing the specific effects of atropisomerism versus non-atropisomeric forms in benzomalvins (A, B, C, E) are not extensively detailed in the provided search results, the established principle that atropisomeric configuration can lead to significant variations in biological activity is well-documented rsc.orgnih.govresearchgate.net.

Impact of N-Methylation on Atropisomerism and Regiospecificity

N-methylation is a significant structural feature within the benzomalvin scaffold nih.gov. Research indicates that N-methylation may play a role in the atropisomerism of benzomalvins by introducing sufficient steric hindrance to slow the ring's conformational transitions, thereby enabling the chromatographic resolution of atropisomers nih.gov. This aligns with the general understanding that steric bulk around a rotatable bond is a primary factor in establishing atropisomerism princeton.edursc.orgnih.govresearchgate.net.

Furthermore, it has been hypothesized that N-methylation might also influence benzomalvin regiospecificity. The proposed mechanism suggests that the absence of N-methylation could lead to a disfavored quaternary amide in the unobserved regioisomer. However, studies involving desmethyl benzomalvin (compound 4) have shown it to be produced as a single, predominant peak, suggesting that regiocontrol might be established independently of the N-methylation status nih.gov. This observation implies that while N-methylation is important for inducing atropisomerism, its role in regiocontrol may be less direct or absent, with other factors potentially governing the formation of specific regioisomers nih.gov. The precise influence of N-methylation on the stability of atropisomers and the specific regiospecificity of benzomalvin formation warrants further detailed investigation, but its contribution to the conformational rigidity necessary for atropisomerism is a key consideration in SAR.

Compound List:

Benzomalvin A

Benzomalvin B

Benzomalvin C

Benzomalvin D

Benzomalvin E

Desmethyl benzomalvin (compound 4)

Asperlicins

Fumiquinazolines

Marinopyrroles

Rugulotrosin A

Talaronitrile A

Telenzepine

Thalidomide

Viriditoxin

References: nih.gov, deakin.edu.au, medchemexpress.com, abmole.com, bioaustralis.com, medchemexpress.com, bioaustralis.com, researchgate.net, princeton.edu, pitt.edu, researchgate.net, nih.gov, rsc.org, nih.gov, nih.gov, nih.gov, collaborativedrug.com,

Future Research Trajectories and Innovations in Benzomalvin D Research

Deeper Mechanistic Elucidation of Benzodiazepine (B76468) Synthase and Transannulation

The biosynthesis of the benzodiazepine core of benzomalvins involves a fascinating and crucial transannulation reaction. Unlike the related asperlicins, where this step is non-enzymatic and results in multiple regioisomers, the formation of benzomalvins is highly regioselective. This observation has led to the hypothesis of a "benzodiazepine synthase" enzyme that guides the reaction to yield a single, specific product. nih.gov

Current evidence points towards the terminal cyclizing condensation (CT) domain of the nonribosomal peptide synthetase (NRPS), specifically BenY-CT, as the potential catalyst for this transformation. nih.gov Future research will focus on the detailed mechanistic elucidation of this enzymatic activity. Key research questions include:

Structural Biology: Determining the crystal structure of BenY-CT, both alone and in complex with its substrate, will be crucial to understand how it binds the macrocyclic precursor and facilitates the regioselective transannulation.

Enzymatic Assays: In vitro reconstitution of the transannulation reaction with purified BenY-CT and the synthesized precursor will definitively confirm its function as a benzodiazepine synthase.

Mutagenesis Studies: Site-directed mutagenesis of key amino acid residues within the active site of BenY-CT will help to identify the catalytic residues responsible for the regioselectivity of the transannulation.

A deeper understanding of this enzymatic mechanism will not only illuminate the biosynthesis of benzomalvins but also provide a valuable biocatalytic tool for the chemoenzymatic synthesis of other benzodiazepine-containing compounds.

Genomic Mining for Novel Benzodiazepine Natural Products

The sequencing of a vast number of fungal genomes has revealed a wealth of "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.comnih.gov These BGCs represent a largely untapped reservoir of novel natural products, including potentially new benzodiazepines with unique structures and biological activities.

Genome mining has become a powerful strategy to uncover these hidden biosynthetic pathways. nih.gov By using bioinformatic tools to search for genes encoding NRPSs with homology to the benzomalvin biosynthetic enzymes, researchers can identify putative benzodiazepine BGCs in diverse fungal species. mdpi.comfloraandfona.org.inspringernature.comnih.gov

Future efforts in this area will likely involve:

Targeted Genome Sequencing: Focusing on fungal genera known to produce benzodiazepines, such as Penicillium and Aspergillus, to increase the probability of discovering novel BGCs.

Heterologous Expression: Activating silent BGCs by expressing them in a well-characterized fungal host, such as Aspergillus nidulans, to produce and characterize the resulting natural products.

Metabolomic Profiling: Combining genomic data with advanced mass spectrometry techniques to link predicted BGCs to the production of specific metabolites. youtube.com

This approach has the potential to significantly expand the known diversity of benzodiazepine natural products, providing new chemical scaffolds for drug discovery.

Bioengineering and Semisynthetic Strategies for Enhanced Production and Diversification

The natural production levels of many fungal secondary metabolites, including Benzomalvin D, are often low, hindering their further development. Bioengineering and semisynthetic approaches offer promising solutions to overcome this limitation and to generate novel analogs with improved properties.

Bioengineering strategies for enhanced production may include:

Metabolic Engineering: Modifying the fungal host's metabolism to increase the supply of precursors for Benzomalvin D biosynthesis, such as anthranilic acid and phenylalanine.

Regulatory Engineering: Overexpressing key transcriptional activators or deleting repressors within the benzomalvin BGC to boost its expression.

Heterologous Host Optimization: Engineering a robust fungal chassis for the high-level production of Benzomalvin D through heterologous expression of its BGC. nih.govnih.govfrontiersin.org

Semisynthetic strategies can be employed to create a diverse range of Benzomalvin D derivatives that are not accessible through biosynthesis alone. This can involve:

Precursor-Directed Biosynthesis: Supplying the fungal culture with modified precursors that can be incorporated by the NRPS machinery to generate novel benzomalvin analogs.

Chemoenzymatic Synthesis: Using a combination of chemical synthesis and enzymatic transformations to create complex benzodiazepine structures.

These approaches will not only provide a more sustainable supply of Benzomalvin D but also enable the exploration of its structure-activity relationship, potentially leading to the development of new therapeutic agents.

Development of Advanced Bioinformatic Signatures for NRPS Domain Prediction

The ability to accurately predict the substrate specificity of the adenylation (A) domains within an NRPS is fundamental to genome mining and bioengineering efforts. pnas.orgrsc.org The A-domain is responsible for selecting and activating the specific amino acid building blocks that are incorporated into the final natural product. pnas.orgoup.com

While significant progress has been made in developing bioinformatic tools for A-domain prediction, there are still challenges, particularly for fungal NRPSs which often exhibit greater diversity than their bacterial counterparts. pnas.orgoup.com Future research in this area will focus on developing more accurate and comprehensive predictive models.

| Tool/Method | Approach | Key Features |

| NRPSpredictor2 | Support Vector Machines (SVMs) | Predicts A-domain specificity on hierarchical levels, from physicochemical properties to single amino acids. oup.com |

| AdenPredictor | Extra Trees Machine Learning Model | Utilizes one-hot encoding features and can perform unsupervised clustering to identify potentially novel amino acid substrates. oup.com |

| DeepAden | Graph Attention Network & Cross-Modal Contrastive Learning | Employs deep learning and an explainable AI (XAI) strategy to improve prediction of substrate promiscuity and non-proteinogenic substrates. biorxiv.org |

| PARAS | Machine Learning | Demonstrates high accuracy in predicting A-domain substrate specificities. biorxiv.org |

| pHMM-based methods | Profile Hidden Markov Models | Used in tools like antiSMASH for A-domain substrate selectivity prediction. biorxiv.org |

Advances in machine learning and the increasing availability of characterized NRPS data will be instrumental in creating next-generation bioinformatic tools. biorxiv.orgbiorxiv.orgnih.govoup.com These tools will incorporate more sophisticated algorithms and larger training datasets to improve the accuracy of substrate prediction for a wider range of fungal NRPSs, including those that incorporate unusual or non-proteinogenic amino acids. biorxiv.orgacs.org

Exploration of Undiscovered Biological Targets and Pharmacological Profiles

The known biological activity of the benzomalvins is their ability to inhibit the binding of substance P to the neurokinin 1 (NK1) receptor. deakin.edu.aubioaustralis.comnih.gov The substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and affective disorders, making NK1 receptor antagonists attractive therapeutic candidates. nih.govnih.govjneurology.comnih.govcapes.gov.brnih.gov

| Compound | Target | Ki (µM) - Guinea Pig | Ki (µM) - Rat | Ki (µM) - Human |

| Benzomalvin A | NK1 Receptor | 12 | 42 | 43 |

| Benzomalvin B | NK1 Receptor | Weakly active | Weakly active | Weakly active |

| Benzomalvin C | NK1 Receptor | Weakly active | Weakly active | Weakly active |

While the interaction with the NK1 receptor is a key aspect of their pharmacology, it is likely that Benzomalvin D and its congeners possess other, as-yet-undiscovered biological targets. The unique 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological macromolecules.

Future pharmacological research on Benzomalvin D will aim to:

Broaden the Scope of Screening: Testing Benzomalvin D against a diverse panel of receptors, enzymes, and ion channels to identify novel biological targets.

Phenotypic Screening: Utilizing cell-based assays to uncover unexpected biological activities and cellular pathways modulated by Benzomalvin D.

In Vivo Studies: Evaluating the efficacy of Benzomalvin D in animal models of diseases where the NK1 receptor is implicated, such as pain, anxiety, and inflammatory conditions.

The exploration of these uncharted pharmacological territories could reveal novel therapeutic applications for Benzomalvin D and further underscore the value of fungal natural products in drug discovery.

Q & A

Q. What is the biosynthetic pathway of Benzomalvin D, and what experimental approaches are used to elucidate it?

Benzomalvin D is biosynthesized by a nonribosomal peptide synthetase (NRPS) cluster (BenY and BenZ) in fungi. Key steps include:

- Linear tripeptide assembly : Incorporation of anthranilate (Anth) and N-methylphenylalanine (NmPhe) residues via adenylation (A) domains .

- Cyclization : Terminal C-domain (BenY-CT) catalyzes macrocyclization to form an 11-membered intermediate (compound 2) .

- Transannulation : BenY-CT mediates regioselective benzodiazepine formation, distinguishing it from non-enzymatic pathways observed in related metabolites like asperlicins . Methodology: Use fungal artificial chromosomes (FACs) with targeted domain deletions (e.g., ΔbenY-C) and metabolomic scoring (LC-MS) to track intermediate abundance .

Q. How can researchers assess the biological activity of Benzomalvin D in neurokinin receptor studies?

Benzomalvin D acts as a neurokinin NK1 receptor antagonist. Standard assays include:

- Competitive binding assays : Measure displacement of substance P in guinea pig, rat, or human NK1 receptors (reported Ki values: 12–43 μM) .

- Functional inhibition : Evaluate suppression of NK1-mediated intracellular calcium flux in cell lines .

Q. What are the key challenges in reproducing Benzomalvin D biosynthesis in heterologous hosts?

- Gene cluster stability : FACs (~100 kb) are prone to instability; use Aspergillus nidulans for heterologous expression due to compatibility with fungal NRPS systems .

- Metabolite detection : Untargeted LC-MS with high-resolution mass spectrometry (HRMS) is critical for identifying low-abundance intermediates like desmethyl benzomalvin (4) .

Advanced Research Questions

Q. How can data contradictions in Benzomalvin biosynthesis (e.g., residual metabolite production in domain deletion strains) be resolved?

Contradictions arise when ΔbenY-C strains still produce trace amounts of Benzomalvin D. Strategies include:

- Pathway redundancy analysis : Test for compensatory activity from non-cluster enzymes (e.g., methyltransferases) via comparative metabolomics of wild-type vs. ΔbenX/Y/Z mutants .

- Non-enzymatic pathways : Use isotopic labeling (e.g., -NmPhe) to distinguish enzymatic vs. spontaneous transannulation .

- Statistical validation : Apply Student’s t-test to metabolite ratios (e.g., compound 2:1 ratio in ΔbenY-C vs. wild-type) to confirm significance (p < 0.05) .

Q. What methodologies are recommended for validating the roles of specific NRPS domains (e.g., BenZ-C2) in Benzomalvin D synthesis?

- Domain deletion constructs : Use FAC recombineering to delete internal C-domains (e.g., ΔbenZ-C2) and compare metabolite profiles via LC-MS. Note: ΔbenZ-C2 abolishes Benzomalvin D production, confirming its essential role .

- Phylogenetic analysis : Compare BenZ-C2 with canonical CT domains using tools like MEGA-X; BenZ-C2 clusters phylogenetically with CT domains despite functioning as an internal domain .

Q. How can researchers address the regioselectivity discrepancy in Benzomalvin D transannulation compared to asperlicins?

Unlike asperlicins, Benzomalvin D lacks regioisomers due to BenY-CT’s enzymatic specificity. Experimental approaches:

Q. What are the best practices for documenting Benzomalvin D synthesis and analysis in publications?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Experimental details : Report FAC construction parameters (e.g., deletion coordinates), LC-MS conditions (column, gradient, ionization mode), and statistical methods .

- Data transparency : Deposit raw metabolomic data in repositories like MetaboLights and include chromatograms (e.g., EICs for m/z 382.1547) in supplementary materials .

Methodological Considerations

Q. What strategies are effective for prioritizing CYP450-engineered Benzomalvin D derivatives?

- Substrate promiscuity assays : Test BenY/BenZ NRPS domains with non-canonical amino acids (e.g., halogenated Anth) .

- CYP450 screening : Co-express fungal P450 enzymes (e.g., from Penicillium spp.) with the benzomalvin cluster in A. nidulans and monitor for oxidative modifications .

Q. How can FAC-MS be optimized for fungal secondary metabolite discovery beyond Benzomalvin D?

- Cluster size : Target gene clusters >50 kb using FACs with fungal autonomous replication sequences (ARS) for stable maintenance .

- Metabolomic scoring : Pair FAC libraries with GNPS molecular networking to prioritize clusters producing structurally novel metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.